N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core linked to a carboxamide group. Key structural elements include:
- N-[2-(Cyclohex-1-en-1-yl)ethyl] group: Introduces aliphatic and cyclic unsaturation, which may influence solubility and conformational flexibility.
- 1,2,3-Triazole-4-carboxamide backbone: A common pharmacophore in medicinal chemistry, known for hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-15-8-10-17(11-9-15)23-14-18(21-22-23)19(24)20-13-12-16-6-4-3-5-7-16/h6,8-11,14H,2-5,7,12-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIVXRUFVDALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative known for its diverse biological activities. This compound has been synthesized and evaluated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. The unique structure of this compound contributes to its biological efficacy, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.46 g/mol. Its structural features include a triazole ring, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H26N4O |
| Molecular Weight | 350.46 g/mol |
| CAS Number | 1181542-29-9 |
The biological activity of this compound is primarily attributed to the triazole moiety, which has been shown to interact with various biological targets. Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced neurotransmission and has implications in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against bacteria and fungi due to their ability to disrupt cell wall synthesis and function.
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro assays revealed that it exhibits cytotoxic effects on human cancer cells such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 6.5 |
| HepG2 | 7.0 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives including N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-triazole and evaluated their anticancer activities. The results indicated that this compound significantly inhibited the growth of cancer cells compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against various pathogens including Staphylococcus aureus and Candida albicans. The results showed that it had comparable efficacy to existing antifungal agents, highlighting its potential as a new therapeutic candidate.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. Specifically, N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that modifications to the triazole structure can enhance its bioactivity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The triazole moiety is also known for its antimicrobial properties. Research has shown that this compound exhibits activity against a range of bacterial and fungal pathogens. In vitro studies have reported effective inhibition of growth in several strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .
Anti-inflammatory Effects
Emerging studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide. The triazole ring is often found in fungicides due to its ability to disrupt fungal cell membrane synthesis. Preliminary studies indicate that this compound may inhibit fungal growth effectively, suggesting its utility in agricultural pest management strategies .
Herbicidal Properties
In addition to fungicidal activity, there is ongoing research into the herbicidal properties of triazole derivatives. The compound's mechanism of action may involve the inhibition of specific enzymes critical for plant growth and development. This opens avenues for developing selective herbicides that minimize damage to non-target plants while effectively controlling weeds .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares its 1,2,3-triazole-4-carboxamide core with several analogs, but substituent variations critically modulate properties and activity. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,4-disubstituted 1,2,3-triazole scaffold is synthesized via CuAAC , a regioselective method producing >95% yield under mild conditions. For the target compound, the reaction involves:
-
Azide component : 1-Azido-4-ethylbenzene, prepared by diazotization of 4-ethylaniline followed by sodium azide treatment.
-
Alkyne component : Propiolic acid derivatives, such as ethyl propiolate, which upon cycloaddition yield ethyl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate.
Reaction conditions :
Alternative Methods: Huisgen Cycloaddition
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes is less favorable due to higher energy requirements (ΔG‡ ≈ 25 kcal/mol) and poor regioselectivity. However, thermal activation (refluxing toluene, 110°C, 24 hours) produces a 1:1 mixture of 1,4- and 1,5-disubstituted triazoles, necessitating tedious separation.
Functionalization of the Carboxamide Moiety
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate undergoes saponification:
Amide Bond Formation Using CDI
Activation of the carboxylic acid with CDI (1.2 equiv) in anhydrous THF (0°C, 1 hour) generates the acyl imidazolide intermediate. Subsequent addition of 2-(cyclohex-1-en-1-yl)ethylamine (1.1 equiv) at 25°C for 6 hours yields the target carboxamide.
Optimization data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | THF | 25 | 85 |
| DCC | DCM | 0→25 | 72 |
| HATU | DMF | 25 | 78 |
CDI outperforms dicyclohexylcarbodiimide (DCC) and HATU due to milder conditions and fewer side products.
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Reductive Amination of Cyclohex-1-en-1-ylacetaldehyde
Cyclohex-1-en-1-ylacetaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 25°C, 12 hours), yielding the amine in 76% yield after distillation.
Protection-Deprotection Strategy
To prevent side reactions during amide coupling, the amine is protected as a Boc derivative :
-
Protection : tert-Butyl dicarbonate (1.5 equiv) in THF/water (3:1), 25°C, 2 hours (94% yield).
-
Deprotection : 4M HCl in dioxane, 25°C, 1 hour (quantitative).
Purification and Characterization
Chromatographic Purification
The final compound is purified via flash chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane), achieving >99% purity (HPLC).
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 5.78 (m, 1H, CH=CH), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (m, 2H, CH₂cyclohexene), 1.89 (m, 4H, cyclohexene-CH₂), 1.61 (m, 4H, cyclohexene-CH₂), 1.27 (t, J = 7.6 Hz, 3H, CH₃).
Alternative Synthetic Routes
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| CuAAC | CuI, DMSO, 70°C | 65–75 | TLC, NMR |
| Amidation | HATU, DIPEA, DCM | 80–85 | HPLC, MS |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use - and -NMR to confirm regioselectivity of the triazole ring and substituent positions. Cyclohexenyl protons appear as multiplet signals at δ 5.5–6.0 ppm .
- Mass Spectrometry (MS):
- High-resolution ESI-MS for molecular ion validation (e.g., [M+H] expected at m/z ~393.2) .
- X-ray Crystallography:
Basic: How to design preliminary biological assays to evaluate its therapeutic potential?
Methodological Answer:
- Anticancer Activity:
- Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with reference drugs like doxorubicin .
- Antimicrobial Testing:
- Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Purity Verification:
- Re-analyze compound purity via HPLC (>95%) and DSC (to check polymorphic forms) .
Assay Variability:
- Standardize protocols (e.g., cell passage number, incubation time) and use internal controls.
Structural Analog Comparison:
- Compare activity with analogs lacking the cyclohexenyl or 4-ethylphenyl groups to identify critical pharmacophores .
Advanced: What computational strategies can predict its molecular targets and binding modes?
Methodological Answer:
- Molecular Docking:
- Molecular Dynamics (MD):
- QSAR Modeling:
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Substituent Modification:
- Synthesize derivatives with varied substituents (e.g., halogenated phenyl, alkyl chains) and compare bioactivity .
Functional Group Analysis:
- Replace the carboxamide with ester or sulfonamide groups to evaluate hydrogen-bonding requirements .
Pharmacophore Mapping:
Q. Table 2: SAR Trends in Triazole Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Ethylphenyl → 4-Fluorophenyl | ↑ Anticancer activity | |
| Cyclohexenyl → Aromatic ring | ↓ Solubility, ↑ LogP |
Advanced: How to assess stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation Studies:
- Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light. Monitor degradation via HPLC .
- Long-Term Stability:
- Store at 4°C, 25°C, and 40°C/75% RH for 6 months. Check for polymorphism via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
